1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride
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Overview
Description
1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It has a molecular weight of 164.56 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The specific storage temperature, boiling point, and other physical properties are not provided in the search results.Scientific Research Applications
Detection of Hydrazine
Hydrazine derivatives are prominently used in the development of chemodosimetric sensors for selective detection. For example, a naphthalimide trifluoroacetyl acetonate derivative was synthesized and demonstrated selective reactivity with hydrazine, leading to significant fluorescence and color changes, facilitating its detection even at very low concentrations, below the limit set by the U.S. Environmental Protection Agency (EPA) (Lee et al., 2013). Similarly, other studies have developed fluorescent probes for hydrazine detection, highlighting their utility in environmental monitoring and safety assessments (Jung et al., 2019).
Medicinal Chemistry Applications
Hydrazine derivatives play a crucial role in the synthesis of pharmaceutically active compounds. A notable study synthesized tropane-based compounds through the reaction of hydrazines, showing promising antitumor properties against human tumor cell lines, highlighting the potential of hydrazine derivatives in developing new anticancer drugs (Ismail et al., 2016). Another study focused on the reactivity and biological activity of hydrazine derivatives, revealing their potential as antitumor agents through molecular docking and dynamics simulation studies (Mary et al., 2021).
Material Science Applications
In material science, hydrazine derivatives are utilized in the synthesis of high-density energetic materials and covalent organic frameworks (COFs). A study introduced a new energetic salt of hydrazine for potential use as an insensitive explosive, showcasing the versatility of hydrazine derivatives in developing materials with desirable detonation properties and safety profiles (Zhang et al., 2016). Additionally, hydrazine is instrumental in creating COFs with significant gas storage capabilities, further demonstrating its utility in designing advanced materials for energy storage applications (Li et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care, following all safety precautions.
properties
IUPAC Name |
1-methyl-1-(2,2,2-trifluoroethyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEDBQVAVNEONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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